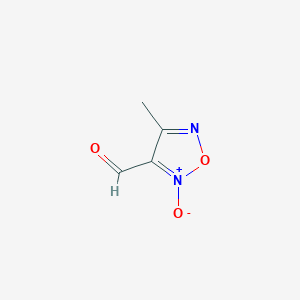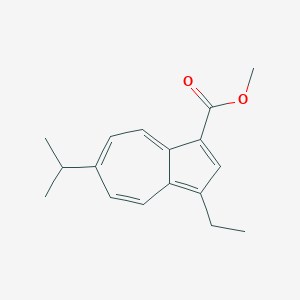
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine (ANB-PE) is a phospholipid derivative that has gained significant attention in the field of biochemistry due to its unique properties. It is a versatile tool for studying membrane dynamics and protein-lipid interactions. ANB-PE is synthesized through a multi-step process that involves the reaction of myristic acid with glycerol, followed by phosphorylation and acylation to form the final product.
作用機序
The mechanism of action of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is based on its ability to insert into lipid bilayers. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is a fluorescent probe that emits light when excited by a specific wavelength of light. When 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is incorporated into a lipid bilayer, it can interact with other lipids and proteins in the membrane, leading to changes in its fluorescence properties. The changes in fluorescence can be used to monitor changes in membrane dynamics and protein-lipid interactions.
Biochemical and Physiological Effects:
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been shown to have minimal effects on cell viability and function, making it a useful tool for studying membrane dynamics and protein-lipid interactions in live cells. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been used to study the effects of membrane curvature on protein localization and trafficking. Additionally, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been used to study the effects of lipids on the activity of antimicrobial peptides.
実験室実験の利点と制限
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has several advantages as a research tool. It is a versatile probe that can be used to study a wide range of membrane dynamics and protein-lipid interactions. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has some limitations. It is sensitive to environmental factors such as temperature and pH, which can affect its fluorescence properties. Additionally, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research involving 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine. One area of interest is the development of new fluorescent probes that can be used to study specific aspects of membrane dynamics and protein-lipid interactions. Additionally, there is a growing interest in the use of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine as a tool for drug discovery and development. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been used to study the interaction between lipids and antimicrobial peptides, and there is potential for its use in the development of new antimicrobial drugs. Finally, there is interest in the use of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine as a tool for studying lipid metabolism and lipid-related diseases such as atherosclerosis and diabetes.
合成法
The synthesis of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine involves several steps that require careful attention to detail. The first step involves the reaction of myristic acid with glycerol to form myristoyl-glycerol. This step is followed by phosphorylation of the hydroxyl group on the glycerol backbone with phosphorus oxychloride to form myristoyl-glycerol-3-phosphate. The final step involves acylation of the phosphate group with 2-(2-azido-4-nitrobenzoyl) to form 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine. The purity of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is crucial for its use in research, and the synthesis process must be carefully monitored to ensure high purity and yield.
科学的研究の応用
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the dynamics of lipid membranes and protein-lipid interactions. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine can be incorporated into lipid bilayers and used to monitor changes in membrane fluidity, curvature, and lipid organization. Additionally, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine can be used to study the localization and trafficking of proteins in cells. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has also been used as a tool to study the interaction between lipids and antimicrobial peptides.
特性
CAS番号 |
121888-03-7 |
|---|---|
製品名 |
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine |
分子式 |
C26H42N5O10P |
分子量 |
617.6 g/mol |
IUPAC名 |
[(2R)-1-[2-amino(214C)ethoxy(hydroxy)phosphoryl]oxy-3-tetradecanoyloxypropan-2-yl] 2-azido-4-nitrobenzoate |
InChI |
InChI=1S/C26H42N5O10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-25(32)38-19-22(20-40-42(36,37)39-17-16-27)41-26(33)23-15-14-21(31(34)35)18-24(23)29-30-28/h14-15,18,22H,2-13,16-17,19-20,27H2,1H3,(H,36,37)/t22-/m1/s1/i16+2 |
InChIキー |
FCNAUOXMCCDIFN-FUVUYDQRSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[14CH2]N)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
同義語 |
2-(2-azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine AZPE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



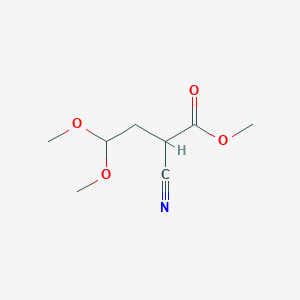
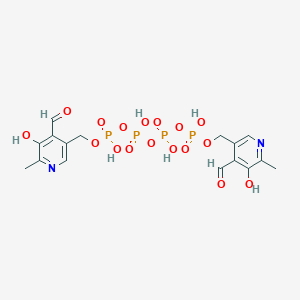
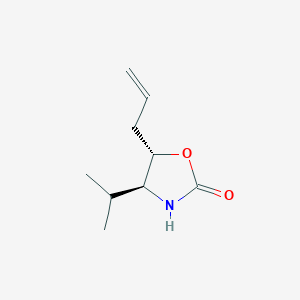
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)



